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Abstract

Carbonic acid (H2CO:s), a cornerstone of physiological and environmental chemistry, is often
treated as a single species with a pKa of approximately 3.5. However, this simplistic view belies
a more complex reality rooted in conformational isomerism. Due to the rotational freedom
around its C-O bonds, carbonic acid exists as a mixture of conformers, primarily the cis,cis,
cis,trans, and trans,trans forms, each possessing a distinct acidity. The transient nature of
carbonic acid in agueous solution renders direct experimental pKa determination for individual
conformers exceptionally challenging. Consequently, computational chemistry has become an
indispensable tool for elucidating these fundamental properties. This guide provides an in-
depth analysis of the conformational landscape of carbonic acid and its profound impact on
acidity, summarizing key computational and experimental findings, and detailing the
methodologies employed in these investigations.

The Conformational Landscape of Carbonic Acid

Carbonic acid can adopt several planar conformations, distinguished by the orientation of its
two hydroxyl groups relative to the carbonyl group. The three primary conformers are:

e cis,cis (cc): Both hydroxyl hydrogens are oriented on the same side as the carbonyl oxygen.
This is computationally predicted to be the most stable conformer in the gas phase.[1][2]
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e cis,trans (ct): One hydroxyl hydrogen is on the same side as the carbonyl oxygen, and the
other is on the opposite side. This conformer is slightly higher in energy than the cis,cis form.

[1][2]

e trans,trans (tt): Both hydroxyl hydrogens are on the opposite side of the carbonyl oxygen.
This is the least stable of the three conformers.[3][4]

The interconversion between these conformers occurs through rotation around the C-O single
bonds. The relative populations of these conformers at equilibrium are dictated by their relative
free energies, which can be influenced by the surrounding environment (e.g., gas phase vs.
aqueous solution).

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.researchgate.net/publication/49797913_Spectroscopic_detection_of_the_most_stable_carbonic_acid_cis-cis_H2CO3
https://www.researchgate.net/publication/230497859_On_the_Surprising_Kinetic_Stability_of_Carbonic_Acid_H2CO3
https://pmc.ncbi.nlm.nih.gov/articles/PMC5747581/
https://aux.uibk.ac.at/c724117/publications/loerting10-cphc.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8815115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Ka=22pKa=3.6 /pKa=3.8

( Bicarbonate (HCOs3™) ) @

Fig. 2: Deprotonation Pathways of Carbonic Acid Conformers
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Fig. 3: Computational Workflow for pKa Prediction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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